molecular formula C10H15BrClNO2 B2549958 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride CAS No. 92015-18-4

2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride

Cat. No.: B2549958
CAS No.: 92015-18-4
M. Wt: 296.59
InChI Key: RRRHVSLOFKVXCZ-UHFFFAOYSA-N
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Description

2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride is an organic compound with the molecular formula C10H14BrNO2 It is a derivative of phenethylamine, characterized by the presence of bromine and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine typically involves the bromination of 4,5-dimethoxyphenethylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce 4,5-dimethoxyphenethylamine. Substitution reactions result in various substituted phenethylamine derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a partial agonist at these receptors, modulating their activity and influencing neurotransmitter release. The compound’s effects are mediated through pathways involving cyclic adenosine monophosphate (cAMP) and other intracellular signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its bromine atom allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

2-(3-bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRHVSLOFKVXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CCN)Br)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92015-18-4
Record name 2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride
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